![molecular formula C19H22ClN3O B1341029 3-[2-(Benzyloxy)-5-propylphenyl]-1H-pyrazol-5-amine hydrochloride CAS No. 1031794-63-4](/img/structure/B1341029.png)
3-[2-(Benzyloxy)-5-propylphenyl]-1H-pyrazol-5-amine hydrochloride
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Overview
Description
The compound “3-[2-(Benzyloxy)-5-propylphenyl]-1H-pyrazol-5-amine hydrochloride” is likely to be an organic compound containing a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The compound also contains a benzyl group and a propyl group attached to a phenyl ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction or a cyclization reaction . The benzyloxy and propyl groups could be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrazole ring attached to a phenyl ring with a propyl group and a benzyloxy group. The exact structure would depend on the positions of these groups on the rings .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The pyrazole ring might participate in electrophilic substitution reactions or metal-catalyzed cross-coupling reactions . The benzyloxy group could be cleaved under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Chemical Synthesis and Structural Diversity
3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base, serves as a starting material for generating a structurally diverse compound library. This compound reacts with various substrates, including S-alkylated dithiocarbamic acid salts, aryl mercaptans, aliphatic secondary amines, aromatic primary and secondary amines, and NH-azoles like pyrazole, imidazole, 1,2,4-triazole, and tetrazole, among others. Through these reactions, it produces dithiocarbamates, thioethers, and various N-alkylated and C-alkylated derivatives, contributing to the creation of a diverse compound library with potentially varying biological activities and chemical properties (Roman, 2013).
Pharmaceutical Applications
Several studies focus on the synthesis and characterization of pyrazole derivatives and their potential pharmaceutical applications. For example, the synthesis of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines demonstrates the versatility of pyrazole derivatives in creating compounds that may have pharmacological activities. These studies not only emphasize the synthetic capabilities but also suggest the potential of these compounds in future pharmacological studies (Kamal El‐Dean et al., 2018).
Antimicrobial and Antibacterial Properties
Studies have shown that pyrazole derivatives can exhibit significant antimicrobial and antibacterial activities. For instance, the characterization and evaluation of pyrazole-based hydrogels indicate that these compounds possess promising biological activities and can be used in medical applications due to their increased thermal stability and significant antibacterial and antifungal activities (Aly & El-Mohdy, 2015). Additionally, the synthesis of novel 6-AminoTriazolo-Thiadiazoles integrated with benzofuran and pyrazole moieties demonstrates promising antimicrobial activities, further highlighting the potential of pyrazole derivatives in therapeutic applications (Idrees, Kola, & Siddiqui, 2019).
Corrosion Inhibition
Pyrazole derivatives have also been evaluated as corrosion inhibitors. The study of certain pyrazole compounds as corrosion inhibitors for steel in hydrochloric acid demonstrates their effectiveness in reducing corrosion rates, indicating the potential application of these compounds in industrial settings to protect metals from corrosion (Herrag et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(2-phenylmethoxy-5-propylphenyl)-1H-pyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O.ClH/c1-2-6-14-9-10-18(23-13-15-7-4-3-5-8-15)16(11-14)17-12-19(20)22-21-17;/h3-5,7-12H,2,6,13H2,1H3,(H3,20,21,22);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBGYVRRRYUPDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OCC2=CC=CC=C2)C3=CC(=NN3)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(Benzyloxy)-5-propylphenyl]-1H-pyrazol-5-amine hydrochloride |
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